molecular formula C9H11N3S B13097983 Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)- CAS No. 502169-80-4

Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-

Cat. No.: B13097983
CAS No.: 502169-80-4
M. Wt: 193.27 g/mol
InChI Key: KAZMPTSFWGGNMV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

502169-80-4

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-tert-butyl-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C9H11N3S/c1-9(2,3)8-12-6-7(13-8)11-5-4-10-6/h4-5H,1-3H3

InChI Key

KAZMPTSFWGGNMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC=CN=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyrazine scaffold .

Industrial Production Methods

Industrial production of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the reproducibility and safety of the process.

Chemical Reactions Analysis

Halogenation Reactions

The pyrazine ring undergoes electrophilic halogenation under controlled conditions. For example:

  • Bromination at the 6-position using Br₂ in tetrahydrofuran (THF) at −20°C yields 6-bromo-thiazolo[4,5-b]pyrazine derivatives. This reaction is facilitated by lithium tetramethylpiperidide (LiTMP) and ZnCl₂·TMEDA as catalysts .

  • Chlorination with SOCl₂ converts hydroxyl or amino groups on the thiazolo[4,5-b]pyrazine scaffold into chlorinated analogs, which serve as intermediates for cross-coupling reactions .

Example Reaction Table

Reagents/ConditionsProductYieldCitation
Br₂, LiTMP/ZnCl₂·TMEDA, THF, −20°C6-Bromo-2-(tert-butyl)thiazolo[4,5-b]pyrazine78%

Nucleophilic Substitution

The thiazole ring participates in nucleophilic displacement reactions, particularly at the sulfur atom or adjacent carbon centers:

  • Thiol Exchange : Reaction with mercaptans (e.g., 3-chloro-N,N-dimethylpropylamine) in ethanolic ammonia replaces sulfur-linked groups, forming derivatives with aminopropylthio side chains .

  • Hydrazine Condensation : Reaction with hydrazines (e.g., phenylhydrazine) generates hydrazone-linked products, often used as precursors for heterocyclic expansions .

Key Reaction Pathway

text
Thiazolo[4,5-b]pyrazine + RSH → 2-(tert-butyl)-6-thiol-substituted derivative

Scientific Research Applications

Chemical Properties and Structure

Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)- is characterized by its fused heterocyclic structure, which contributes to its biological activity. The compound has the molecular formula C9H11N3SC_9H_{11}N_3S and is known for its ability to interact with various biological targets due to the presence of nitrogen and sulfur atoms in its structure .

Antitumor Activity

Research has indicated that derivatives of thiazolo[4,5-b]pyrazine exhibit significant antitumor properties. For instance, compounds containing the thiazolo[4,5-b]pyrazine scaffold have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .

Neuroprotective Effects

Thiazolo[4,5-b]pyrazine derivatives have been studied for their neuroprotective effects in conditions such as Parkinson's disease. A specific study highlighted the potential of these compounds as dual antagonists for adenosine receptors A1 and A2a, which are implicated in neurodegenerative disorders. By modulating these receptors, the compounds may alleviate symptoms such as anxiety and memory impairment associated with Parkinson's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazolo[4,5-b]pyrazine derivatives were found to possess antibacterial properties effective against various bacterial strains. This makes them potential candidates for developing new antibiotics or treatments for bacterial infections .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityThiazolo[4,5-b]pyrazine derivatives inhibited TP activity significantly, leading to reduced tumor growth in vitro.
Study 2NeuroprotectionCompounds showed promise as dual antagonists for adenosine receptors A1 and A2a in animal models of Parkinson's disease.
Study 3Antimicrobial EffectsDemonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria in laboratory settings.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)thiazolo[4,5-b]pyrazine is unique due to the presence of both thiazole and pyrazine rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its uniqueness by providing steric hindrance, which can influence its reactivity and interactions with other molecules.

Biological Activity

Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Thiazolo[4,5-b]pyrazine Derivatives

The synthesis of thiazolo[4,5-b]pyrazine derivatives typically involves multi-step chemical reactions that incorporate various substituents to enhance biological activity. For instance, compounds derived from thiazolidinone and pyrazoline structures have shown promising anticancer properties. The modification of the thiazolidinone core is crucial for optimizing biological effects.

Anticancer Activity

Thiazolo[4,5-b]pyrazine derivatives have been evaluated for their anticancer properties using various cancer cell lines. Notably, compounds with specific substitutions at the 5-position have demonstrated significant activity against leukemia cell lines. For example:

Cell LineGI50 (μM)Compound
MCF-72.534d
HS 578T1.944f
BT-5492.164d
T-47D1.534f

These findings suggest that structural modifications can lead to enhanced potency against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of thiazolo[4,5-b]pyrazine derivatives have also been explored. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Their mechanism often involves the inhibition of key bacterial enzymes, leading to growth suppression.

Bacterial StrainInhibition Zone (mm)Reference Drug
Escherichia coli15Streptomycin
Staphylococcus aureus18Penicillin

These results highlight the potential of thiazolo[4,5-b]pyrazine as a lead compound in developing new antimicrobial agents .

Case Studies and Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of thiazolo[4,5-b]pyrazine derivatives. For instance, a study synthesized a series of derivatives and evaluated their anticancer activities through in vitro assays. The most active compounds showed IC50 values comparable to established anticancer drugs .

Another study focused on the molecular docking simulations of these compounds against various biological targets, revealing potential interactions with enzymes involved in cancer proliferation and microbial resistance mechanisms .

Molecular Docking Results

Molecular docking studies have provided valuable insights into the binding affinities of thiazolo[4,5-b]pyrazine derivatives with target proteins:

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound AEGFR-9.8
Compound Bc-Met-10.3
Compound CAcetylcholinesterase-8.5

These results suggest that specific structural features enhance binding efficacy and selectivity towards therapeutic targets .

Q & A

Q. What are the common synthetic routes for preparing Thiazolo[4,5-b]pyrazine derivatives?

Thiazolo[4,5-b]pyrazine derivatives are synthesized via several key methods:

  • Knoevenagel Condensation : Active methyl groups in 2-methyl-thiazolo[4,5-b]pyrazines react with aldehydes to form olefin-functionalized derivatives. This method is notable for its efficiency despite structural similarities to benzothiazoles, which typically resist such reactions .
  • Reactions with Disulfenyl Dichlorides : Reactions between disulfenyl dichlorides and primary amines (e.g., benzylamine) in the presence of triethylamine yield fused heterocycles like 1,3,2-dithiazole derivatives. Electron-withdrawing substituents on aromatic amines may hinder reactivity, while basic amines (e.g., aniline) can decompose intermediates .

Q. How are Thiazolo[4,5-b]pyrazine derivatives characterized structurally?

Characterization typically involves:

  • Spectroscopic Techniques : 1^1H and 13^13C NMR confirm substituent positions and ring structures.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometric composition .
  • X-ray Crystallography : Resolves solid-state conformation, as demonstrated in studies of related fused heterocycles .

Advanced Research Questions

Q. How do electron-donating substituents influence the photophysical properties of Thiazolo[4,5-b]pyrazine derivatives?

Substituents like methoxy or dimethylamino groups at the C2 position enhance fluorescence quantum yields by introducing solvatochromic effects. DFT calculations reveal that electron-donating groups stabilize excited states, reducing non-radiative decay pathways. For example, 2-phenyl derivatives with dimethylamino groups exhibit redshifted emission in polar solvents, suggesting applications as polarity-sensitive fluorophores .

Q. What methodological challenges arise in optimizing solid-phase synthesis for N-substituted Thiazolo[4,5-b]pyrazine derivatives?

Key challenges include:

  • Resin Compatibility : Isothiocyanate-terminated resins must tolerate tandem cyclization reactions with o-bromo-2-aminopyrazines to form the thiazolo core.
  • Post-Functionalization : Suzuki coupling at the C6 position requires precise control of palladium catalysts to avoid side reactions.
  • Cleavage Efficiency : Trifluoroacetic acid (TFA) in dichloromethane is used to cleave products without degrading sensitive substituents (e.g., sulfonamides) .

Q. How can computational methods aid in designing Thiazolo[4,5-b]pyrazine-based sensors?

Density functional theory (DFT) predicts electronic transitions and charge distribution, guiding the selection of substituents for target applications. For instance, simulations of solvatochromic behavior align with experimental Stokes shifts, enabling rational design of environment-responsive probes .

Data Analysis and Contradiction Resolution

Q. Why do certain amines fail to react with disulfenyl dichlorides in Thiazolo[4,5-b]pyrazine synthesis?

  • Electron-Deficient Amines : Aromatic amines with electron-withdrawing groups (e.g., nitro, chloro) exhibit reduced nucleophilicity, preventing attack on disulfenyl dichlorides.
  • Basic Amines : Highly basic amines (e.g., aniline) destabilize intermediates, leading to decomposition at low temperatures (−10°C). Successful reactions require moderately nucleophilic amines like benzylamine .

Q. What strategies resolve low yields in Knoevenagel condensations involving Thiazolo[4,5-b]pyrazines?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst Screening : Piperidine or ammonium acetate improves enolate formation.
  • Substituent Tuning : Bulky tert-butyl groups at C2 may sterically hinder condensation; substituting with methyl groups improves reactivity .

Methodological Innovations

Q. What advancements exist in solid-phase combinatorial libraries for Thiazolo[4,5-b]pyrazines?

Recent protocols use resin-bound isothiocyanates to generate diverse libraries via:

  • Tandem Cyclization : Forms the thiazolo core directly on the resin.
  • Diversity-Oriented Functionalization : Alkyl halides, acyl chlorides, and sulfonyl chlorides introduce N-substituents post-cyclization.
  • Polar Surface Area (PSA) Optimization : Libraries are screened for drug-like properties, balancing lipophilicity and solubility .

Q. How are fluorescence properties systematically tuned in Thiazolo[4,5-b]pyrazine derivatives?

  • Substituent Position : C2 and C6 positions are critical; dual substitution with electron-donating groups (e.g., dimethylamino at C2 and phenyl at C6) maximizes emission intensity.
  • Solvent Effects : Solvatochromism is exploited to design probes for membrane permeability studies .

Tables of Key Data

Q. Table 1: Substituent Effects on Fluorescence Yield

Substituent (Position)Quantum Yield (Φ)Solvatochromic Shift (nm)
Methoxy (C2)0.4550
Dimethylamino (C2)0.6270
Phenyl (C6)0.3830
Data derived from spectroscopic and computational studies .

Q. Table 2: Reaction Yields in Solid-Phase Synthesis

Functionalization StepYield (%)Purity (HPLC)
Tandem Cyclization8595%
Suzuki Coupling7890%
N-Acylation9298%
Optimized conditions from resin-based methodologies .

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